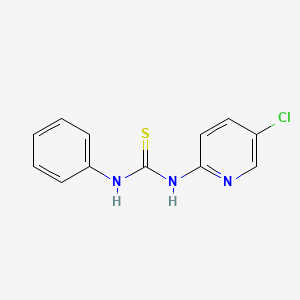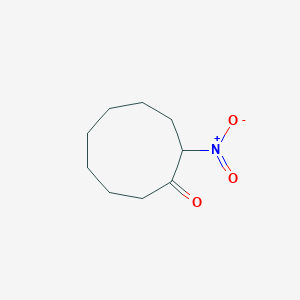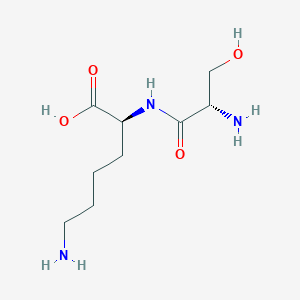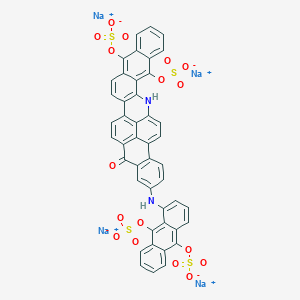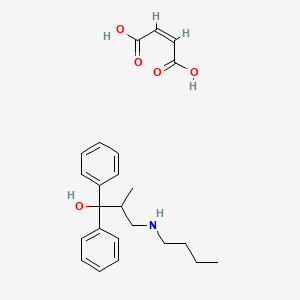
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate is an organic compound that belongs to the class of alcohols. It is characterized by the presence of two phenyl groups, a methyl group, and a butylamino group attached to a propanol backbone. The maleate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate typically involves the following steps:
Formation of the Propanol Backbone: The initial step involves the formation of the propanol backbone through the reaction of benzophenone with methylmagnesium bromide (Grignard reagent) to yield 1,1-diphenyl-2-methyl-2-propanol.
Introduction of the Butylamino Group: The next step involves the introduction of the butylamino group through a substitution reaction. This can be achieved by reacting 1,1-diphenyl-2-methyl-2-propanol with butylamine in the presence of a suitable catalyst.
Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the resulting 1,1-diphenyl-2-methyl-3-(butylamino)propanol with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of new amines or other substituted products.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The hydroxyl group and the butylamino group play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate can be compared with other similar compounds, such as:
3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol: Similar structure but with a diisobutylamino group instead of a butylamino group.
2-methyl-3-(dimethylamino)-1,1-diphenyl-1-propanol: Contains a dimethylamino group instead of a butylamino group.
2-methyl-2,3-diphenyl-1-propanol: Lacks the amino group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
13500-66-8 |
|---|---|
Fórmula molecular |
C24H31NO5 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;3-(butylamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C20H27NO.C4H4O4/c1-3-4-15-21-16-17(2)20(22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;5-3(6)1-2-4(7)8/h5-14,17,21-22H,3-4,15-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
UEUPQKOQUSAYRE-BTJKTKAUSA-N |
SMILES isomérico |
CCCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
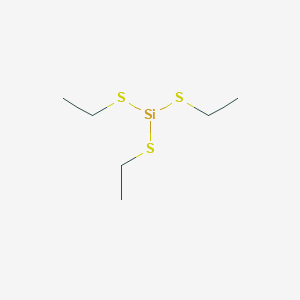


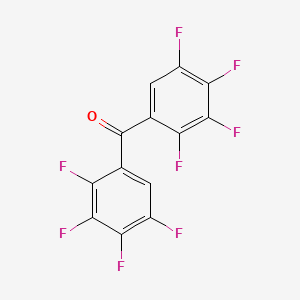
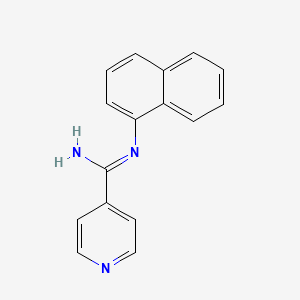
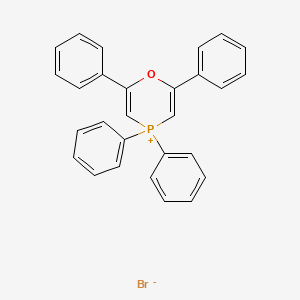
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
